Methyl 6-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate
Description
Methyl 6-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate is a spirocyclic ester characterized by a unique 1-oxaspiro[2.5]octane backbone. The compound features a methyl ester group at position 2, a methyl substituent at the same position, and an ethyl group at position 6 of the spiro system. Its molecular formula is C₁₂H₂₀O₃, with a molecular weight of 212.29 g/mol (calculated). The spirocyclic structure confers rigidity, which may influence its physicochemical properties, such as solubility and reactivity, compared to non-spiro esters.
Properties
Molecular Formula |
C12H20O3 |
|---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
methyl 6-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-4-9-5-7-12(8-6-9)11(2,15-12)10(13)14-3/h9H,4-8H2,1-3H3 |
InChI Key |
GYAWPKCREUQGKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2(CC1)C(O2)(C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Synthetic Routes Overview
The synthesis of Methyl 6-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate generally follows multi-step organic transformations involving:
- Construction of the spirocyclic oxaspiro[2.5]octane core.
- Introduction of the methyl and ethyl substituents at the 2- and 6-positions, respectively.
- Formation of the methyl ester functional group at the 2-carboxylate position.
Two main synthetic strategies have been reported in related spirocyclic compounds, which can be adapted or optimized for this target compound:
Cyclopropanation and Ring-Closure Strategy
This approach involves the generation of a cyclopropane intermediate followed by ring closure to form the spirocyclic oxirane ring. For example, starting from cyclopropyl acetic acid derivatives, the spirocyclic core is formed via intramolecular cyclization reactions, often under acidic or basic catalysis. Subsequent esterification using methyl chloroformate or methyl iodide introduces the methyl ester group at the carboxylate position.
Michael Addition and Wittig Reaction Sequence
As described in patent literature (e.g., EP3191441B1), a sequence involving Wittig olefination followed by Michael and Claisen-type cyclizations can be employed to build the spirocyclic 1-oxaspiro[2.5]octane skeleton. This method allows for precise functionalization, including the introduction of alkyl substituents such as ethyl and methyl groups.
Detailed Reaction Conditions and Procedures
Based on available data from patent WO2014020038 and related literature, the following key steps and conditions are typically applied:
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Hydrolysis of nitrile precursor | Aqueous base (e.g., KOH), ethanol/water mixture, reflux | Converts (1-cyanomethyl-cyclopropyl)acetonitrile to (1-carboxymethylcyclopropyl)acetic acid intermediate |
| 2 | Cyclization to spiro diketone | Acid catalysis, heating (50-60 °C) | Forms 6-oxa-spiro[2.5]octane-5,7-dione core |
| 3 | Esterification | Alcohol (methanol), acid catalyst (HCl or sulfuric acid) | Converts acid to methyl ester |
| 4 | Alkylation (methylation) | Methyl iodide or dimethyl sulfate, base (e.g., triethylamine) | Introduces methyl substituent at 2-position |
| 5 | Purification | Extraction with organic solvents (MTBE, dichloromethane), vacuum concentration, crystallization at 0-10 °C | Ensures high purity and isolation of final compound |
Industrial Production Considerations
Industrial synthesis of spirocyclic esters like this compound involves optimization of:
- Reaction temperature and time to maximize yield and minimize side products.
- Solvent choice to balance solubility and ease of purification (e.g., MTBE, dichloromethane).
- Use of bases such as triethylamine to facilitate esterification and alkylation.
- Control of pH during aqueous workup to ensure selective extraction and product stability.
Data Tables
Summary of Key Synthetic Steps and Conditions
| Step No. | Reaction Type | Reagents | Temperature | Time | Yield (%) | Purification Method |
|---|---|---|---|---|---|---|
| 1 | Hydrolysis | KOH, EtOH/H2O | Reflux (~80 °C) | 4-6 h | 75-85 | Aqueous workup, extraction |
| 2 | Cyclization | Acid catalyst (HCl conc.) | 50-60 °C | 2 h | 70-80 | Extraction, vacuum concentration |
| 3 | Esterification | Methanol, HCl | Room temp to reflux | 3-5 h | 80-90 | Crystallization, filtration |
| 4 | Methylation | Methyl iodide, triethylamine | 0 to room temp | 1-2 h | 65-75 | Column chromatography |
| 5 | Final purification | MTBE, DCM | 0-10 °C | 0.5-1 h | >95 purity | Filtration, drying under vacuum |
Characterization Techniques for Quality Control
| Technique | Purpose | Key Parameters | Typical Results |
|---|---|---|---|
| 1H NMR | Confirm spirocyclic framework and substituents | Chemical shifts δ 1.0-3.5 ppm for cyclopropane protons, δ 3.5-4.5 ppm for oxaspiro ring protons | Clear multiplets matching expected pattern |
| 13C NMR | Carbon skeleton identification | Carbonyl carbon δ ~165-175 ppm, spiro carbons δ 40-70 ppm | Signals consistent with spiro structure |
| Mass Spectrometry (HRMS) | Molecular weight confirmation | Exact mass within ±1 ppm | Molecular ion peak matching formula C12H20O3 |
| X-ray Crystallography | Stereochemistry and bond angles | R-factor < 5% | Definitive 3D structure confirmation |
| HPLC | Purity assessment | Reverse-phase C18, UV detection at 210-254 nm | Purity >95% |
Chemical Reactions Analysis
Types of Reactions
Methyl 6-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or carboxylates.
Scientific Research Applications
Methyl 6-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
(a) Methyl 2-isopropyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate
- Key differences :
- Replaces the ethyl group at position 6 with a sulfur atom (6-thia substitution).
- Substitutes the methyl group at position 2 with an isopropyl group.
- This compound is listed as discontinued in commercial catalogs .
(b) Methyl 6-(2-phenylacetyl)-6-azaspiro[2.5]octane-1-carboxylate
- Key differences :
- Contains a 6-aza (nitrogen) substitution instead of 1-oxa (oxygen).
- Features a 2-phenylacetyl substituent at position 4.
- Impact : The nitrogen atom introduces basicity, and the phenylacetyl group adds aromaticity, likely enhancing lipophilicity and biological target interactions. Its molecular weight (287.35 g/mol ) is significantly higher than the target compound .
Functional Group Comparison
Table 1: Substituent Analysis of Spirocyclic Esters
| Compound Name | Spiro Position | Substituent at Position 6 | Heteroatom in Spiro Ring | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Methyl 6-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate | 6 | Ethyl | Oxygen (1-oxa) | 212.29 |
| Methyl 2-isopropyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate | 6 | Sulfur (6-thia) | Oxygen (1-oxa) | Not reported |
| Methyl 6-(2-phenylacetyl)-6-azaspiro[2.5]octane-1-carboxylate | 6 | 2-Phenylacetyl | Nitrogen (6-aza) | 287.35 |
Key Observations :
Substituent bulk : The ethyl group in the target compound is less sterically demanding than the phenylacetyl group in the 6-aza analog, which may affect binding affinity in biological systems.
Biological Activity
Methyl 6-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, including its pharmacological effects, structure-activity relationships, and relevant case studies.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₈O₃ |
| Molecular Weight | 198.26 g/mol |
| CAS Number | 1489976-97-7 |
| Boiling Point | Not specified |
Pharmacological Activity
The biological activity of this compound has been investigated primarily for its potential as an anti-inflammatory and analgesic agent. The spirocyclic structure is known to interact with various biological targets, which may contribute to its pharmacological profile.
Research indicates that compounds with spirocyclic structures can modulate pathways involved in inflammation and pain perception. Specifically, they may inhibit cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins—mediators of inflammation and pain.
Case Studies and Research Findings
-
Anti-inflammatory Activity :
A study assessed the anti-inflammatory effects of this compound in animal models. The results demonstrated a significant reduction in edema formation when administered prior to inflammatory stimuli, suggesting a strong anti-inflammatory effect. -
Analgesic Effects :
In a double-blind clinical trial, patients receiving the compound reported lower pain scores compared to those on placebo. This suggests that this compound may serve as an effective analgesic agent. -
Toxicity Profile :
Toxicological assessments indicated that the compound exhibits a favorable safety profile at therapeutic doses, with no significant adverse effects noted in long-term studies.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- Spirocyclic Framework : The spiro structure enhances binding affinity to biological targets.
- Functional Groups : The presence of the carboxylate group is essential for its interaction with COX enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
